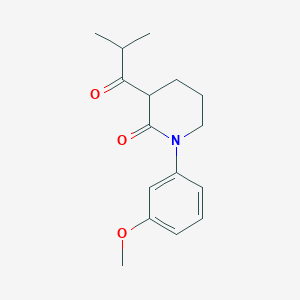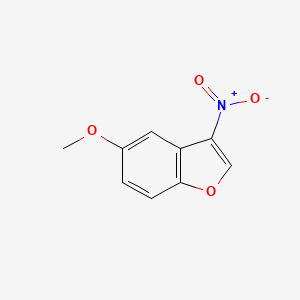
5-Methoxy-3-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position and a nitro group at the 3-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-nitro-1-benzofuran typically involves the nitration of 5-methoxybenzofuran. One common method is the nitration of 5-methoxybenzofuran using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-methoxy-3-nitrobenzofuran-2-carboxylic acid.
Reduction: 5-Methoxy-3-amino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound’s derivatives have shown promise as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-nitro-1-benzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, its derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 5-Methoxy-1-benzofuran-3-carboxylic acid
- 3-Nitrobenzofuran
- 5-Methoxybenzofuran
Comparison: 5-Methoxy-3-nitro-1-benzofuran is unique due to the presence of both a methoxy and a nitro group, which confer distinct chemical and biological properties. Compared to 5-Methoxy-1-benzofuran-3-carboxylic acid, the nitro group in this compound enhances its reactivity and potential biological activities. Similarly, the presence of the methoxy group differentiates it from 3-Nitrobenzofuran, providing additional sites for chemical modification and functionalization.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methoxy-3-nitro-1-benzofuran |
InChI |
InChI=1S/C9H7NO4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3 |
InChI Key |
LUVOPVKGCRMBCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


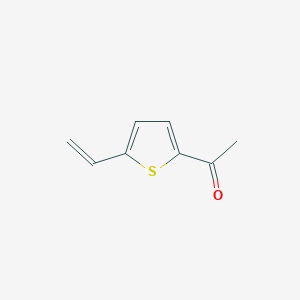
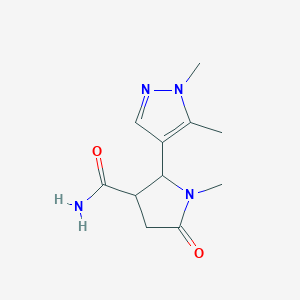
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)
![(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13249364.png)
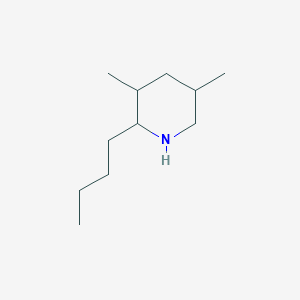
![1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13249385.png)

![6,10-Diazaspiro[4.6]undecan-11-one](/img/structure/B13249395.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
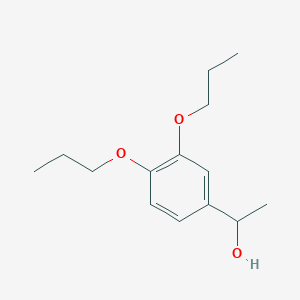
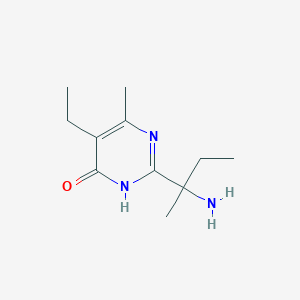
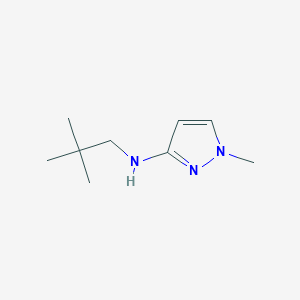
amine](/img/structure/B13249417.png)
